5-(Morpholinomethyl)-2-thiouracil
Overview
Description
5-(Morpholinomethyl)-2-thiouracil is a compound that belongs to the class of thiouracils, which are derivatives of uracil containing a sulfur atom This compound is characterized by the presence of a morpholinomethyl group at the 5-position of the thiouracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-2-thiouracil typically involves the introduction of the morpholinomethyl group to the thiouracil core. One common method is the Mannich reaction, which involves the condensation of thiouracil with formaldehyde and morpholine. This reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the morpholinomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholinomethyl)-2-thiouracil can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiouracil ring or the morpholinomethyl group.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiouracil derivatives.
Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases due to its biological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Morpholinomethyl)-2-thiouracil involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiouracil ring can also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiouracil: The parent compound without the morpholinomethyl group.
5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the 5-position.
6-Mercaptopurine: Another thiol-containing compound used in cancer treatment.
Uniqueness
5-(Morpholinomethyl)-2-thiouracil is unique due to the presence of the morpholinomethyl group, which can enhance its biological activity and specificity. This modification can improve the compound’s pharmacokinetic properties and its ability to interact with molecular targets.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPLLSIVTXHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237845 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89665-74-7 | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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